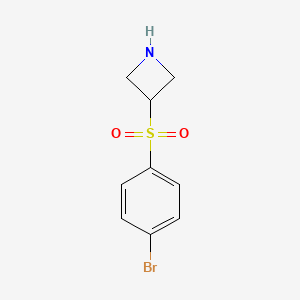

3-((4-Bromophenyl)sulfonyl)azetidine

Übersicht

Beschreibung

3-((4-Bromophenyl)sulfonyl)azetidine is a chemical compound belonging to the class of azetidines. It is characterized by a four-membered nitrogen-containing ring structure with a bromophenylsulfonyl group attached. This compound is a white crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Vorbereitungsmethoden

The synthesis of 3-((4-Bromophenyl)sulfonyl)azetidine can be achieved through several methods. One common approach involves the reaction of 4-bromobenzenesulfonyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Another method involves the use of radical strain-release photocatalysis, which transforms azetidine derivatives into densely functionalized C3–N sulfonyl azetidines under light-driven conditions .

Analyse Chemischer Reaktionen

3-((4-Bromophenyl)sulfonyl)azetidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation and reduction reactions, leading to different oxidation states of sulfur.

Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear amines.

Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and strong acids or bases for ring-opening reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity : Azetidines, including 3-((4-bromophenyl)sulfonyl)azetidine, have been explored for their potential anticancer properties. The sulfonyl group enhances the compound's reactivity, allowing it to interact with biological targets such as proteins involved in cancer progression. Research indicates that compounds with similar structures can inhibit tumor growth by disrupting cellular signaling pathways .

Peptidomimetics : The azetidine ring serves as an effective scaffold for designing peptidomimetics—molecules that mimic the structure of peptides but offer enhanced stability and bioavailability. This application is particularly relevant in drug design where proteolytic stability is crucial .

Synthetic Chemistry

Versatile Synthons : this compound acts as a versatile synthon in organic synthesis. It can participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom in the bromophenyl group can be substituted with other nucleophiles under basic conditions.

- Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential for constructing complex organic molecules .

Catalytic Applications : The compound has shown promise as a ligand in catalytic processes. Its ability to coordinate with transition metals enhances the efficiency of reactions such as reductions and cycloadditions, making it valuable for synthetic chemists .

Materials Science

The unique properties of this compound position it as a candidate for developing new materials. Its incorporation into polymer matrices could lead to materials with specialized properties, such as improved thermal stability or enhanced mechanical strength. Research into its use in coatings and composites is ongoing.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of azetidine derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting that modifications to the azetidine structure could enhance therapeutic efficacy.

Case Study 2: Synthetic Methodology

In a recent publication, researchers utilized this compound as a key intermediate in synthesizing complex heterocyclic compounds. The study highlighted the compound's role in facilitating multi-step reactions that resulted in high yields of target molecules, showcasing its utility in synthetic organic chemistry .

Wirkmechanismus

The mechanism of action of 3-((4-Bromophenyl)sulfonyl)azetidine is primarily driven by the ring strain of the azetidine ring. This strain makes the ring more reactive and allows it to undergo various chemical transformations under appropriate conditions . The compound can interact with molecular targets through its sulfonyl and bromophenyl groups, leading to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

3-((4-Bromophenyl)sulfonyl)azetidine can be compared with other azetidine derivatives, such as:

3-((4-Chlorophenyl)sulfonyl)azetidine: Similar structure but with a chlorine atom instead of bromine.

3-((4-Methylphenyl)sulfonyl)azetidine: Similar structure but with a methyl group instead of bromine.

3-((4-Nitrophenyl)sulfonyl)azetidine: Similar structure but with a nitro group instead of bromine.

The uniqueness of this compound lies in its bromine atom, which can participate in specific substitution reactions that are not possible with other substituents .

Biologische Aktivität

3-((4-Bromophenyl)sulfonyl)azetidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. Azetidines, as a class, have been recognized for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound this compound features a sulfonyl group attached to an azetidine ring, which contributes to its unique reactivity and biological profile. The presence of the bromophenyl moiety may enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that azetidine derivatives often exhibit significant antimicrobial properties. For example, compounds structurally related to this compound have shown effectiveness against various bacterial strains. Studies have demonstrated that similar compounds possess Minimum Inhibitory Concentrations (MICs) in the range of 1.6 µg/ml to 25 µg/ml against Candida albicans and Aspergillus niger .

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| Compound A | 1.6 | Candida albicans |

| Compound B | 25 | Aspergillus niger |

Anti-inflammatory Activity

Azetidines have also been studied for their anti-inflammatory properties. The inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, has been linked to the anti-inflammatory effects of various azetidine derivatives. Compounds that inhibit PDE4 can reduce inflammatory responses in conditions such as asthma and chronic obstructive pulmonary disease .

Synthesis and Evaluation

A study focused on synthesizing a library of azetidine derivatives, including those with sulfonyl groups, revealed promising results in terms of solubility and stability in biological environments. High solubility (>400 µM) was observed in phosphate-buffered saline, indicating good potential for bioavailability .

In vivo studies involving azetidine analogues demonstrated their potential as drug candidates with favorable pharmacokinetic profiles. For instance, modifications to the azetidine structure led to enhanced metabolic stability and improved binding affinity to target receptors .

Pharmacological Profiling

Pharmacological profiling of azetidine compounds has shown that alterations in the chemical structure can significantly impact their efficacy. For example, switching from an azetidine to a larger ring structure resulted in reduced potency against nicotinic acetylcholine receptors . This underscores the importance of structural optimization in drug development.

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)sulfonylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2S/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLZHTJWBQXCAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.